5-Amino-2-methoxyphenol

Descripción

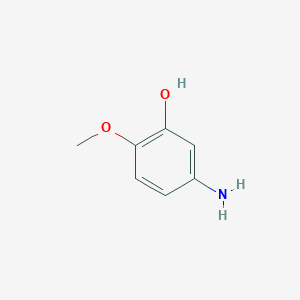

5-Amino-2-methoxyphenol (CAS: 1687-53-2), also known as 5-aminoguaiacol or 3-hydroxy-4-methoxyaniline, is a phenolic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Structurally, it features a methoxy group at the ortho position and an amino group at the meta position relative to the phenolic hydroxyl group. This arrangement confers unique physicochemical and biological properties, making it a subject of interest in pharmaceutical and chemical research.

Key applications include:

- Antinociceptive activity: Acts via fatty acid amide hydrolase (FAAH)-mediated conjugation and TRPV1 channel modulation, showing dose-dependent efficacy in murine pain models .

- SARS-CoV-2 drug discovery: Demonstrated hydrophobic interactions with viral papain-like protease (PLpro) during molecular dynamics simulations .

- Green synthesis: Used as a precursor in one-pot multicomponent reactions for dihydropyridine hybrids, achieving moderate yields (39–45%) under eco-friendly conditions .

Propiedades

IUPAC Name |

5-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQFHJKRTDIZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168594 | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-53-2 | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27QG246JAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxyphenol typically involves the nitration of 2-methoxyphenol followed by reduction of the nitro group to an amino group . The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial processes.

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-2-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be further reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or chlorinating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated phenols and other substituted derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Amino-2-methoxyphenol is utilized in various scientific domains, including organic chemistry, medicinal chemistry, and biochemistry.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds:

- Dyes and Pigments : It can be used to synthesize azo dyes, which are widely employed in textile applications.

- Pharmaceuticals : The compound is a precursor for the synthesis of bioactive molecules that may exhibit therapeutic properties.

Biochemical Applications

In biological research, this compound acts as:

- Reagent in Biochemical Assays : It is employed for detecting enzymes such as myeloperoxidase (MPO), where it undergoes oxidation to produce a detectable color change, indicating the presence of MPO during early infection stages .

- Building Block for Bioactive Molecules : Its structure allows for modifications that lead to the development of new pharmacological agents with potential anti-inflammatory and antioxidant properties .

Industrial Applications

In industrial settings, this compound is used in:

- Hair Dye Formulations : Acts as a developer and coupler in oxidative hair dyes, reacting with other dye precursors to produce various shades.

- Production of Polymers and Resins : Its unique chemical properties make it suitable for creating materials with specific characteristics required in manufacturing processes.

Case Study 1: Detection of Myeloperoxidase

A study demonstrated the use of this compound as a visual indicator for MPO. When functionalized with alkoxysilane, it was immobilized on test strips. Upon contact with MPO, a color change occurred due to oxidation, providing a rapid method for infection detection .

Case Study 2: Antioxidant Activity

Research has indicated that derivatives of methoxyphenols exhibit significant antioxidant activity. In vitro assays showed that this compound could effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 5-Amino-2-methoxyphenol involves its interaction with various molecular targets and pathways. The amino and methoxy groups on the phenol ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural Isomer Comparison

Key Findings :

- This compound exhibits superior FAAH-mediated conjugation to its regioisomer 4-amino-2-methoxyphenol due to favorable steric and electronic interactions .

- 5-Aminoindazole, a bioisostere, shows higher FAAH affinity than this compound but similar antinociceptive potency .

Table 2: Pharmacological Profile

Key Insights :

- Both this compound and 5-aminoindazole activate TRPV1, but the latter’s indazole core enhances metabolic stability .

Toxicity Profile

Table 3: Toxicity Comparison (Predicted Values)

| Compound | Toxicity Index* |

|---|---|

| This compound | 0.45 |

| Hydroquinone | 0.47 |

| 4-tert-Pentylphenol | 1.23 |

*Lower values indicate reduced toxicity. Key Insight: this compound demonstrates a favorable toxicity profile compared to phenolic analogs like 4-tert-pentylphenol, likely due to its polar substituents enhancing excretion .

Physicochemical Properties

Table 4: Physicochemical Comparison

| Property | This compound | 4-Aminophenol | Hydroquinone |

|---|---|---|---|

| Molecular Weight (g/mol) | 139.15 | 109.13 | 110.11 |

| Melting Point (°C) | 130–132 | 189–192 | 172–174 |

| logP (Octanol-Water) | 2.49 | 0.54 | 0.59 |

Key Findings :

- The methoxy group in this compound increases lipophilicity (logP = 2.49) compared to 4-aminophenol, enhancing membrane permeability .

- Higher melting point than hydroquinone suggests stronger intermolecular hydrogen bonding .

Actividad Biológica

5-Amino-2-methoxyphenol, also known as 3-hydroxy-4-methoxyaniline, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 139.15 g/mol

- CAS Number : 1687-53-2

The compound features an amino group (-NH₂), a methoxy group (-OCH₃), and a phenolic hydroxyl group (-OH) on the aromatic ring, which contribute to its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

-

Antioxidant Activity :

- Research has demonstrated that compounds containing the 2-methoxyphenol moiety, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

- The antioxidant capacity of this compound was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated its effectiveness in reducing oxidative damage .

-

Enzymatic Interactions :

- The compound can interact with myeloperoxidase (MPO), an enzyme involved in immune responses. Upon oxidation by MPO, this compound forms dimeric products that can be utilized as visual indicators for infections . This property highlights its potential use in diagnostic applications.

-

Biochemical Pathways :

- It participates in biochemical pathways related to the degradation of lignin, showcasing its relevance in environmental chemistry and bioremediation processes . Its lipophilicity affects its bioavailability and pharmacokinetics, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities .

- Electrophilic Substitution : The phenolic hydroxyl group allows for electrophilic aromatic substitution reactions, enabling the synthesis of derivatives with tailored properties for specific applications .

Case Studies

-

Antioxidant Studies :

In a study evaluating antioxidant properties, derivatives of this compound were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain modifications enhanced antioxidant activity significantly compared to the parent compound . -

In Vivo Studies :

Animal model studies have shown that analogs of this compound exhibit dose-dependent antinociceptive effects, suggesting potential applications in pain management .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from related compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methoxyphenol | Amino and methoxy groups | Different position of amino group affects reactivity |

| 3-Aminophenol | Amino group only | No methoxy group; simpler structure |

| 5-Amino-2-methylphenol | Amino and methyl groups | Lacks methoxy functionality |

Q & A

Basic: What are the recommended methods for synthesizing 5-Amino-2-methoxyphenol, and how can purity be optimized?

Answer:

Synthesis typically involves the reduction of nitro precursors or selective demethylation of protected intermediates. For example:

Nitro Reduction: Start with 2-methoxy-5-nitrophenol and reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

Protection/Deprotection: Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic or basic deprotection.

Purity Optimization: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) .

Basic: How can spectroscopic techniques characterize this compound’s structural features?

Answer:

Key techniques include:

- NMR :

- IR : O–H stretch (~3300 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–O–C (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 139.15 (molecular weight = 139.15 g/mol) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Hazards : Skin/eye irritation (GHS Category 2/2A) and potential organ toxicity (Category 3) .

- Precautions :

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- In case of eye contact, rinse immediately with water for ≥15 minutes .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can QSAR models resolve contradictions in reported toxicity data for this compound?

Answer:

Contradictory toxicity values (e.g., experimental vs. predicted LD₅₀) require:

Descriptor Selection : Use molecular descriptors like logP, topological surface area (TPSA), and HOMO/LUMO energies to build robust QSAR models .

Model Validation : Apply a genetic algorithm (GA) to optimize descriptor combinations and validate via artificial neural networks (ANN) to improve predictive accuracy. For example, the compound’s toxicity log(1/LC₅₀) was modeled as 0.45 (predicted) vs. an experimental range of -0.12–0.49 .

Data Reconciliation : Cross-validate with in vitro assays (e.g., zebrafish embryo toxicity) to resolve discrepancies .

Advanced: What computational strategies elucidate this compound’s interactions in drug discovery contexts?

Answer:

- Molecular Dynamics (MD) Simulations :

- Setup : Use AMBER or GROMACS with explicit solvent (TIP3P water) and CHARMM36 force field.

- Key Interactions : Hydrophobic contacts with residues like Pro248/Thr301 and π-π stacking with Tyr264/273 in SARS-CoV-2 PLpro .

- Trajectory Analysis : Identify stable binding poses (e.g., H-bond formation with Gly209 over 30–100 ns simulations) .

- Docking Studies : AutoDock Vina or Schrödinger Glide to predict binding affinities (ΔG) and validate with MM-PBSA free energy calculations .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure Solution : SHELXT for phase problem resolution via intrinsic phasing .

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Monitor R-factor convergence (e.g., R₁ < 5% for high-resolution data) .

- Validation : Check for hydrogen-bonding networks (e.g., O–H⋯N interactions) and torsional angles using PLATON .

Advanced: How should researchers design experiments to analyze conflicting reactivity data in oxidation studies of this compound?

Answer:

Controlled Replication : Repeat reactions under inert atmosphere (N₂/Ar) to exclude O₂ interference.

Analytical Cross-Check : Compare HPLC, GC-MS, and UV-Vis (λ ~270 nm for phenolic intermediates) to identify byproducts.

Kinetic Profiling : Use stopped-flow spectroscopy to track reaction rates under varying pH (e.g., pH 4–10) and temperatures (25–60°C).

Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in H₂O) to trace oxygen incorporation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.